molecular formula C19H16ClN3O B11358406 1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea

1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea

Cat. No.: B11358406
M. Wt: 337.8 g/mol
InChI Key: FNXRBLZZZRUARH-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a urea backbone substituted with a chlorophenyl group, a phenyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-phenyl-1-pyridin-2-ylurea

InChI

InChI=1S/C19H16ClN3O/c20-16-11-9-15(10-12-16)14-23(18-8-4-5-13-21-18)19(24)22-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,24)

InChI Key

FNXRBLZZZRUARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea typically involves the reaction of 4-chlorobenzylamine with phenyl isocyanate and 2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The process may involve steps such as heating, stirring, and purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and yield, making the compound suitable for commercial applications. The process may also include rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted urea compounds with different functional groups.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate: Shares structural similarities but differs in the presence of a methyl group and a different functional group.

    1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea: Similar urea structure but with a methyl group on the pyridine ring.

Uniqueness

3-[(4-Chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

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